L-Aspartic acid, N-L-ornithyl-

Vue d'ensemble

Description

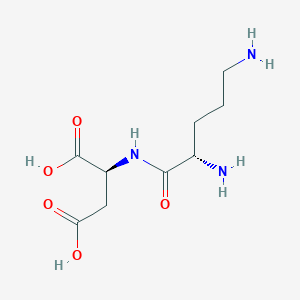

“L-Aspartic acid, N-L-ornithyl-” is a compound that combines the amino acids L-aspartic acid and L-ornithine . L-Aspartic acid is a non-essential amino acid that is involved in the energy cycle of the body . L-Ornithine, on the other hand, is a non-proteinogenic α-amino acid that plays a role in the urea cycle . The compound is primarily used in the management of hepatic encephalopathy .

Synthesis Analysis

L-Aspartic acid can be industrially manufactured using an enzymatic process with the aspartase enzyme . A biocatalytic enantioselective hydroamination process has been reported for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Chemical Reactions Analysis

L-Aspartic acid is involved in nitrogen metabolism via its inter-conversion to oxaloacetate . L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea .

Applications De Recherche Scientifique

Biomaterial Synthesis

L-Aspartic acid has been used in biomaterial synthesis, particularly in inducing the nucleation and growth of calcium carbonate. The interaction of aspartic acid with calcium ions can switch the transformation between calcite and vaterite, affecting the morphology, size, and aggregation of the deposition. This capability of aspartic acid to control crystal growth and aggregation suggests its potential in creating new materials with specific characteristics, such as nano to micron-scale hierarchical structures and porous spheres (H. Tong et al., 2004).

Hepatic Health

L-Ornithine-L-aspartate (LOLA) has significant physiological roles in ammonia detoxification and in the biosynthesis of proline and polyamines, which are crucial for DNA synthesis, cell replication, and hepatic regeneration. Administration of LOLA has been shown to reduce high blood ammonia levels, suggesting its efficacy in managing hepatic encephalopathy and liver cirrhosis (H. Sikorska et al., 2010). This underscores LOLA's potential as a therapeutic agent in conditions of ornithine or aspartate deficiency, promoting tissue regeneration and maintaining hepatic health.

Hydrogel Development

L-Aspartic acid has been utilized in the development of novel natural hydrogels based on starch. These hydrogels exhibit temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties, making them suitable for various applications including drug delivery systems. The introduction of functional groups from aspartic acid onto starch chains contributes to the hydrogels' desirable properties, highlighting the versatility of aspartic acid in synthesizing responsive biomaterials (M. Vakili & Nahid Rahneshin, 2013).

Metal Ion Adsorption

Novel poly(amide-hydrazide-imide)s synthesized using L-aspartic acid have demonstrated the capability to adsorb heavy metal ions such as Pb, Cd, Cu, and Zn from solutions. The polymers' affinity for metal ion uptake, particularly toxic Pb and Cd cations, along with their high thermal stability, positions them as potential materials for environmental remediation applications (M. Vakili et al., 2015).

Genetic Material Delivery

Degradable vectors derived from low-molecular-weight polycation-functionalized poly(aspartic acid) have shown efficiency in gene delivery. These vectors, including linear or star-shaped configurations, exhibit good condensation capability and degradability. Their performance in transfection processes is notably superior to the commonly used polyethylenimine, suggesting the potential of aspartic acid-based carriers in gene therapy (X. Dou et al., 2014).

Orientations Futures

The use of L-Aspartic acid and its derivatives has been growing in recent years due to its wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . Future research could focus on optimizing the synthesis process and exploring new applications for this compound .

Propriétés

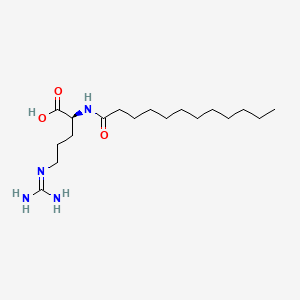

IUPAC Name |

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOLRAYANGZVFU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426790 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid, N-L-ornithyl- | |

CAS RN |

7327-72-2 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.